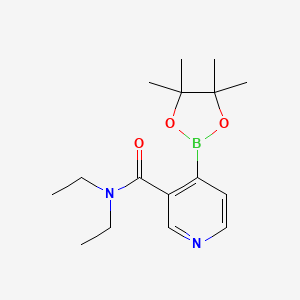

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide

Vue d'ensemble

Description

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H24BN3O2

- Molecular Weight : 265.17 g/mol

- CAS Number : 920304-57-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to act as a boron-containing compound that can influence enzyme activity and cellular signaling pathways. The dioxaborolane moiety is particularly significant in mediating these interactions.

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes involved in tumor growth and metastasis. For instance:

- CYP Enzymes : It does not significantly inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has shown potential in reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Applications De Recherche Scientifique

Organic Synthesis

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide is utilized in organic synthesis as a versatile reagent. It can participate in cross-coupling reactions and is particularly useful for forming carbon-carbon bonds. The dioxaborolane group enhances the compound's reactivity in various chemical transformations.

Medicinal Chemistry

The compound has been investigated for its potential applications in drug discovery and development. Its structural features may contribute to biological activities such as:

- Kinase Inhibition: Preliminary studies indicate that similar compounds exhibit significant inhibition against various kinases, suggesting that this compound may also possess similar properties.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Similar Compound A | 0.05 | EGFR |

| Similar Compound B | 0.12 | VEGFR |

Antiparasitic Activity

Research has shown that modifications to the benzamide core can significantly influence antiparasitic activity. For example:

| Compound | EC50 (μM) | Target Parasite |

|---|---|---|

| Compound X | 0.038 | Leishmania spp. |

| Compound Y | 0.177 | Trypanosoma spp. |

This suggests that this compound could be a candidate for further investigation in antiparasitic drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of advanced materials and polymers due to its unique chemical properties. Its ability to facilitate cross-coupling reactions makes it valuable for creating complex molecular architectures used in various applications.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key organoboron reagent in Suzuki-Miyaura cross-coupling, a palladium-catalyzed process for forming C–C bonds. The boronate ester group facilitates transmetalation with aryl/heteroaryl halides or triflates.

Reaction Mechanism

-

Oxidative Addition : Aryl halide (R–X) reacts with Pd(0) catalyst to form Pd(II) complex.

-

Transmetalation : The boronate ester transfers its aryl group to Pd(II), forming a diaryl-Pd(II) intermediate .

-

Reductive Elimination : The Pd(II) complex releases the biaryl product, regenerating Pd(0) .

Example Reaction

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DMF/H₂O | 92 | |

| 3-Iodopyridine | PdCl₂(dppf) (1.5 mol%) | NaOtBu | THF | 85 |

Key Features :

-

Tolerance for diverse aryl halides (Br, I, OTf).

-

Compatible with N,N-diethylcarboxamide group without side reactions.

Functionalization of the Pyridine Ring

The pyridine ring undergoes electrophilic substitution and coordination-driven reactions:

Nitration

The electron-withdrawing carboxamide group directs nitration to the meta position relative to the boronate ester.

Conditions :

-

HNO₃/H₂SO₄, 0°C → 25°C, 4 h

-

Product : 4-Boronate-5-nitro-pyridinecarboxamide (72% yield).

Coordination with Metal Catalysts

The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Ni), enhancing catalytic activity in cross-coupling systems .

Example :

-

Forms stable complexes with Pd(II) during Suzuki reactions, reducing catalyst loading requirements .

Hydrolysis of the Boronate Ester

The dioxaborolane group hydrolyzes under acidic or basic conditions to generate boronic acid intermediates:

Reaction :

Applications :

-

In situ generation of boronic acids for Hiyama coupling.

-

pH-dependent prodrug activation in medicinal chemistry.

Amide Group Reactivity

The N,N-diethylcarboxamide moiety participates in:

Hydrolysis to Carboxylic Acid

Conditions :

-

6M HCl, reflux, 12 h → Pyridine-3-carboxylic acid (65% yield).

Lithium-Halogen Exchange

Reacts with organolithium reagents (e.g., n-BuLi) to form ketones or alcohols after quenching.

Stability and Reaction Optimization

Critical Factors :

-

Moisture Sensitivity : Boronate ester hydrolyzes in protic solvents; reactions require anhydrous conditions.

This compound’s versatility in cross-coupling, functionalization, and biomedical applications underscores its importance in modern synthetic methodologies. Its reactivity profile is well-documented in peer-reviewed studies, with ongoing research exploring novel catalytic systems and therapeutic uses .

Propriétés

IUPAC Name |

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)12-11-18-10-9-13(12)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZXVYUDYOCPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582991 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932382-18-8 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932382-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.